(S)-1-(5-(Difluoromethyl)-2-fluorophenyl)butan-1-amine
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Overview
Description
(S)-1-(5-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a difluoromethyl group and a fluorophenyl group, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-(Difluoromethyl)-2-fluorophenyl)butan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the introduction of the fluorine atoms into the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using difluoromethylating agents.
Formation of the Butan-1-amine Backbone: The final step involves the formation of the butan-1-amine backbone through a series of reactions such as alkylation and amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-(Difluoromethyl)-2-fluorophenyl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-1-(5-(Difluoromethyl)-2-fluorophenyl)butan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(5-(Difluoromethyl)-2-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(5-(Trifluoromethyl)-2-fluorophenyl)butan-1-amine
- (S)-1-(5-(Difluoromethyl)-2-chlorophenyl)butan-1-amine
- (S)-1-(5-(Difluoromethyl)-2-bromophenyl)butan-1-amine
Uniqueness
(S)-1-(5-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is unique due to the presence of both difluoromethyl and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C11H14F3N |
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Molecular Weight |
217.23 g/mol |
IUPAC Name |
(1S)-1-[5-(difluoromethyl)-2-fluorophenyl]butan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-3-10(15)8-6-7(11(13)14)4-5-9(8)12/h4-6,10-11H,2-3,15H2,1H3/t10-/m0/s1 |
InChI Key |
BNZJKUCYUSYUJO-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=CC(=C1)C(F)F)F)N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)C(F)F)F)N |
Origin of Product |
United States |
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